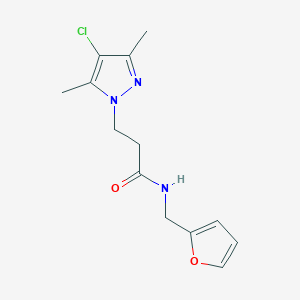
N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide is a chemical compound known for its significant role in various biochemical assays, particularly in the MTT assay. This compound is used to assess cell viability and proliferation by converting to a purple formazan product in living cells. Its unique structure allows it to interact with cellular components, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide typically involves the reaction of 4-isopropoxybenzoic acid with 4,5-dimethylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiazole ring or the benzamide moiety.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide is widely used in scientific research, particularly in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Utilized in drug development and cytotoxicity testing.
Industry: Applied in the development of diagnostic kits and biochemical assays.
Mécanisme D'action
The compound exerts its effects by interacting with cellular components, particularly mitochondrial enzymes. In the MTT assay, it is reduced by NAD(P)H-dependent oxidoreductase enzymes to form a purple formazan product. This reduction occurs in metabolically active cells, allowing researchers to assess cell viability and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Uniqueness
N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide is unique due to its specific interaction with cellular enzymes and its ability to produce a distinct color change, making it highly valuable in assays like the MTT assay. Its structural features allow for precise measurement of cell viability and metabolic activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9(2)19-13-7-5-12(6-8-13)14(18)17-15-16-10(3)11(4)20-15/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTZQTNYWXECEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B5486263.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B5486274.png)
![(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B5486296.png)

![1'-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5486314.png)
![1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B5486315.png)
![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)
![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
![3-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5486349.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5486359.png)


![5-methyl-4-(pyrrolidin-1-ylmethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5486371.png)
